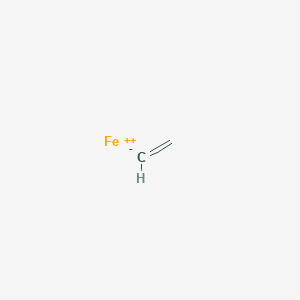
Ethene;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethene;iron(2+) can be synthesized through the reaction of ethene with iron(2+) salts. One common method involves the reaction of ethene with iron(2+) chloride in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the ethene ligand coordinating to the iron(2+) ion to form the desired complex.
Industrial Production Methods
Industrial production of ethene;iron(2+) often involves the use of high-purity ethene gas and iron(2+) salts. The reaction is carried out in large reactors, with careful control of temperature and pressure to ensure optimal yield and purity of the product. The resulting compound is then purified through various techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethene;iron(2+) undergoes several types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: The iron(2+) ion can be reduced to iron(0) using reducing agents.
Substitution: The ethene ligand can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Ligand substitution reactions often involve the use of other alkenes or phosphines as substituting ligands.
Major Products Formed
Oxidation: The major product is typically an iron(3+) complex.
Reduction: The major product is often an iron(0) complex.
Substitution: The major products are new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Ethene;iron(2+) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: It is studied for its potential role in biological systems, particularly in the context of iron metabolism and transport.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethene;iron(2+) involves the coordination of the ethene ligand to the iron(2+) ion. This coordination alters the electronic structure of the iron ion, making it more reactive in various chemical processes. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the interaction of the iron(2+) ion with other molecules or ions.
Vergleich Mit ähnlichen Verbindungen
Ethene;iron(2+) can be compared with other similar compounds, such as:
Zeise’s salt: A well-known ethene complex with platinum.
Bis(ethylene)nickel(0): A nickel complex with ethene ligands.
Cyclooctadieneiron(0): An iron complex with cyclooctadiene ligands.
These compounds share similar coordination chemistry but differ in their metal centers and specific reactivity
Eigenschaften
CAS-Nummer |
138605-67-1 |
|---|---|
Molekularformel |
C2H3Fe+ |
Molekulargewicht |
82.89 g/mol |
IUPAC-Name |
ethene;iron(2+) |
InChI |
InChI=1S/C2H3.Fe/c1-2;/h1H,2H2;/q-1;+2 |
InChI-Schlüssel |
PPTWPTCTEZHOEX-UHFFFAOYSA-N |
Kanonische SMILES |
C=[CH-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


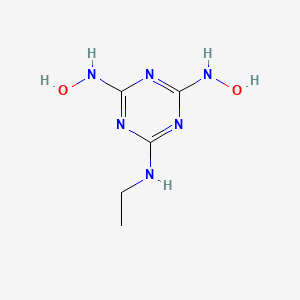
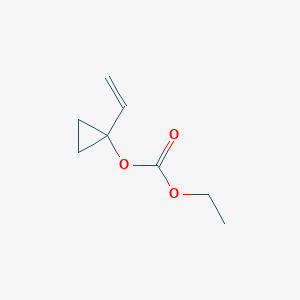
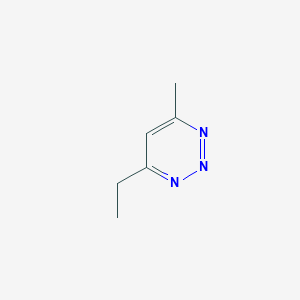
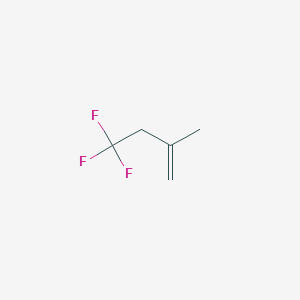


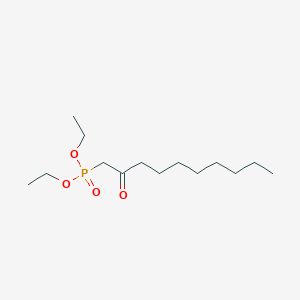
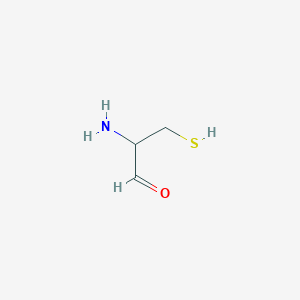
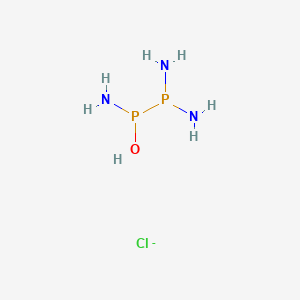
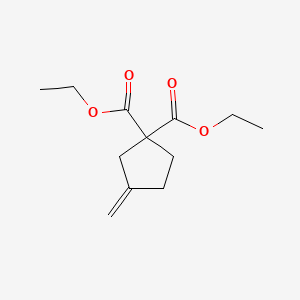
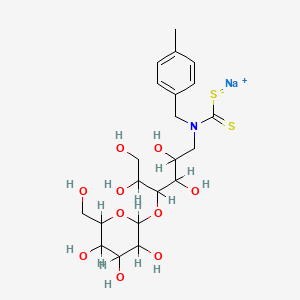

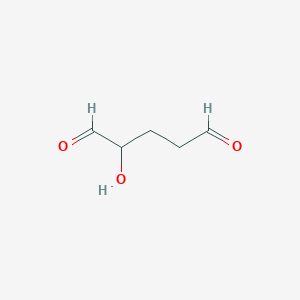
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
